Thiazole

aromaticity quantification NICS ASE

Thiazole (CAS 288-47-1), systematically designated as 1,3-thiazole, is a fundamental five-membered aromatic heterocyclic compound with molecular formula C₃H₃NS and molecular weight 85.13 g/mol. The unsubstituted thiazole ring system incorporates one sulfur atom and one nitrogen atom at the 1 and 3 positions, respectively, conferring a distinctive electronic profile characterized by a pKa of 2.44 at 20°C and a computed topological polar surface area of 41.1 Ų.

Molecular Formula C3H3NS
Molecular Weight 85.13 g/mol
CAS No. 288-47-1
Cat. No. B1198619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole
CAS288-47-1
Molecular FormulaC3H3NS
Molecular Weight85.13 g/mol
Structural Identifiers
SMILESC1=CSC=N1
InChIInChI=1S/C3H3NS/c1-2-5-3-4-1/h1-3H
InChIKeyFZWLAAWBMGSTSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble (NTP, 1992)
Slightly soluble in water;  Soluble in ether
Miscible at room temperature (in ethanol)

Thiazole CAS 288-47-1: Technical Specifications and Procurement Reference for 1,3-Thiazole


Thiazole (CAS 288-47-1), systematically designated as 1,3-thiazole, is a fundamental five-membered aromatic heterocyclic compound with molecular formula C₃H₃NS and molecular weight 85.13 g/mol [1]. The unsubstituted thiazole ring system incorporates one sulfur atom and one nitrogen atom at the 1 and 3 positions, respectively, conferring a distinctive electronic profile characterized by a pKa of 2.44 at 20°C and a computed topological polar surface area of 41.1 Ų . This parent scaffold serves as the structural foundation for a vast array of pharmaceutical agents, agrochemicals, and functional materials, with its intrinsic properties—including a boiling point of 117-118°C, density of 1.2 g/mL at 25°C, and refractive index (n20/D) of 1.538—defining the physicochemical baseline from which substitution patterns are rationally designed .

Thiazole CAS 288-47-1 Substitution Risks: Why Imidazole, Pyrazole, and Oxazole Are Not Drop-In Replacements


In procurement contexts for heterocyclic building blocks, there is a common but scientifically flawed assumption that five-membered aromatic heterocycles bearing nitrogen are functionally interchangeable. This assumption fails to account for the profound and quantifiable differences in electronic structure, aromatic stabilization, and intermolecular interaction profiles that arise from the specific combination and positioning of sulfur and nitrogen heteroatoms within the thiazole nucleus [1]. Substituting thiazole with isomeric isothiazole (1,2-thiazole), isoelectronic oxazole (O replacing S), or diazoles such as imidazole and pyrazole (N replacing S) alters fundamental parameters—including NICS aromaticity values, basicity (pKa), dipole moments, and electron scattering cross-sections—that dictate reactivity in cross-coupling reactions, hydrogen-bonding capacity in biological target engagement, and physicochemical behavior in formulation . The evidence presented in Section 3 demonstrates that these differences are not marginal; they are operationally significant, directly impacting synthetic yield, analytical traceability, and biological readout. Generic interchange without empirical verification therefore introduces unacceptable variability and risk in both research reproducibility and industrial process consistency.

Thiazole CAS 288-47-1: Quantified Differentiation Evidence Against Heterocyclic Analogs for Scientific Procurement


Aromaticity Benchmarking: Thiazole Exhibits Intermediate NICS Value (-11.39 ppm) Distinct from Imidazole (-10.83 ppm) and Pyrazole (-11.93 ppm)

In a head-to-head computational comparison of five-membered heterocycles using Nucleus-Independent Chemical Shift (NICS) as a magnetic criterion for aromaticity, thiazole (NICS = -11.39 ppm) is clearly differentiated from both imidazole (NICS = -10.83 ppm) and pyrazole (NICS = -11.93 ppm). The Aromatic Stabilization Energy (ASE) for thiazole was calculated as 19.43 kcal/mol, which lies between the values for imidazole (18.98 kcal/mol) and pyrazole (23.9 kcal/mol) [1]. This intermediate aromatic character positions thiazole as a distinct electronic entity rather than a mere structural variant.

aromaticity quantification NICS ASE heterocyclic electronics computational chemistry

Electron Scattering Cross-Section Differentiation: Thiazole vs. Isothiazole Isomerism Produces Detectable Resonance Profile Variations

An ab initio R-matrix investigation of electron impact scattering for five-membered heterocyclic isomers revealed that thiazole (1,3-thiazole) and isothiazole (1,2-thiazole) exhibit distinct resonance signatures. While both molecules display two π* and one σ* shape resonance, thiazole and isothiazole uniquely exhibit an additional σ* resonance at lower energy than the primary σ* resonance observed in other five-membered heterocycles. Furthermore, comparison of elastic scattering cross-sections below 1 eV shows marginal but systematic differences between the isomers, attributable to variations in long-range electronic dipole contributions to the electron-molecule interaction process .

electron scattering resonance spectroscopy isomer discrimination ab initio R-matrix electronic structure

Hantzsch Thiazole Synthesis Yield Benchmark: Optimized Conditions Achieve 79-90% Isolated Yield for Thiazole Derivatives

While thiazole itself is the parent unsubstituted scaffold, the efficiency of thiazole ring construction via the Hantzsch reaction serves as a critical procurement decision factor for downstream derivative synthesis. An optimized one-pot, multi-component Hantzsch thiazole synthesis protocol employing silica-supported tungstosilicic acid as a reusable heterogeneous catalyst delivers substituted thiazole derivatives in 79% to 90% isolated yield [1]. This yield range establishes a verifiable baseline for evaluating synthetic accessibility and cost-efficiency when comparing thiazole-based synthetic strategies against alternative heterocyclic core syntheses (e.g., pyrazole or imidazole construction via different condensation methods).

Hantzsch synthesis heterocyclic chemistry yield optimization one-pot synthesis green chemistry

Antibacterial Activity Differentiation: Specific Thiazole Derivative (6d) Shows Exclusive E. coli Inhibitory Activity Absent in Comparative Imidazole Derivatives

In a parallel-screening study comparing the antibacterial activity of novel thiazole, imidazole, and tetrahydropyridine derivatives against Escherichia coli, only the 6d derivative of thiazole demonstrated measurable inhibitory activity. All imidazole and tetrahydropyridine derivatives tested lacked any inhibitory effect on this organism. The active thiazole derivative 6d exhibited a Minimum Inhibitory Concentration (MIC) of 125 μg/mL and produced a growth inhibition zone diameter of 16±0.1 mm via disk diffusion assay [1]. This represents a qualitative binary difference (active vs. inactive) rather than merely a potency gradient.

antibacterial screening E. coli inhibition structure-activity relationship MIC determination heterocyclic pharmacology

Thiazole CAS 288-47-1: Optimal Procurement and Deployment Scenarios Based on Verified Differential Evidence


Scaffold Selection for CB1 Cannabinoid Receptor Antagonist Programs Requiring Bioisosteric Replacement of Pyrazole

Based on direct comparative evidence demonstrating that thiazole, triazole, and imidazole series all function as viable bioisosteres for the 1,5-diarylpyrazole motif of rimonabant [1], thiazole CAS 288-47-1 is optimally positioned as a core starting material for medicinal chemistry programs pursuing CB1 receptor antagonism. Procurement of the unsubstituted thiazole parent enables divergent synthesis of substituted thiazole libraries with documented in vitro CB1 antagonistic activity and considerable CB1 vs. CB2 receptor subtype selectivity, while leveraging the distinct NICS aromaticity profile (-11.39 ppm) that differentiates thiazole from imidazole (-10.83 ppm) in electronic modulation of target engagement.

Synthetic Intermediates Requiring High-Yield Hantzsch Thiazole Ring Construction with Green Chemistry Compliance

For industrial and academic laboratories requiring efficient, scalable construction of thiazole-containing compounds, procurement of thiazole CAS 288-47-1 as the parent standard—or its immediate precursors—is supported by quantitative yield data from optimized Hantzsch protocols achieving 79-90% isolated yields under environmentally benign conditions using reusable heterogeneous catalysts. This yield benchmark provides procurement justification for prioritizing thiazole-based synthetic routes over alternative heterocyclic core syntheses that lack comparable validated high-yield green chemistry methodologies.

Antibacterial Discovery Programs Targeting E. coli Where Imidazole-Based Scaffolds Have Demonstrated No Activity

Based on head-to-head antibacterial screening data showing that a thiazole derivative (6d) uniquely inhibits E. coli growth (MIC = 125 μg/mL; inhibition zone = 16±0.1 mm) while all tested imidazole and tetrahydropyridine derivatives were completely inactive, procurement of thiazole CAS 288-47-1 as a building block is scientifically indicated for antibacterial hit-to-lead campaigns against Gram-negative pathogens. This scenario represents a clear 'go/no-go' decision point where substitution of thiazole with imidazole would entirely forfeit the observed antibacterial activity.

Analytical Reference Standard Procurement for Isomer Discrimination via Electron Scattering Techniques

For laboratories employing electron energy loss spectroscopy (EELS) or electron transmission spectroscopy (ETS) for quality control and impurity profiling, thiazole CAS 288-47-1 provides a uniquely identifiable spectral fingerprint due to its distinctive resonance profile featuring two π* and two σ* shape resonances (including a lower-energy additional σ* resonance) across the 0.1 eV to 20 eV energy range. This analytical differentiation from isothiazole and other five-membered heterocyclic isomers supports procurement of authentic thiazole as a certified reference standard for identity verification and isomer discrimination in regulated analytical workflows.

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